11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
The compound “11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a type of benzodiazepine derivative . It has a linear formula of C28H29N3O2 and a molecular weight of 439.562 . Benzodiazepines are known for their wide range of biological activities, including anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzodiazepine derivatives like this compound has been studied extensively. One method involves a propylphosphonic anhydride (T3P®)-promoted synthesis from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . Another method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of a benzodiazepine ring system. This core is substituted with various functional groups, including a 4-methoxyphenyl group .Scientific Research Applications
Synthesis and Chemical Properties
- Dibenzo[b,e][1,4]diazepin-1-ones and their derivatives, including those with substitutions at the 11-position, have been synthesized through various methods. These compounds have been studied for their chemical reactions, including dehydrative cyclization and interactions with different reagents, highlighting their versatility and potential in synthetic chemistry (Matsuo et al., 1985) (Cortés et al., 2007).
Pharmacological Potential
- Some derivatives of dibenzo[b,e][1,4]diazepin-1-ones have been explored for their pharmacological activities, including potential anticonvulsant and schizophrenia treatment properties. These studies indicate the therapeutic potential of these compounds in the central nervous system (CNS) (Cortés et al., 2007).
Material Science and Corrosion Inhibition
- In material science, dibenzo[b,e][1,4]diazepin-1-one derivatives have been studied for their corrosion inhibition properties, suggesting their application in protecting metals from corrosion, which is crucial for extending the lifespan of structures and machinery (Laabaissi et al., 2021).
Molecular Imaging and Radioligand Development
- These compounds have also been explored in the development of radioligands for imaging, particularly in positron emission tomography (PET), indicating their potential use in medical diagnostics and research into neurological conditions (Schou et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as diazepines , which are heteropolycyclic containing a thiophene ring fused to a diazepine ring
Mode of Action
It is known that diazepines generally exert their effects by binding to specific receptors in the body and modulating their activity . The compound’s interaction with its targets could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to other diazepines, it may have anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties . .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-14-10-18-19(11-15(14)2)26-23(16-6-8-17(28-5)9-7-16)22-20(25-18)12-24(3,4)13-21(22)27/h6-11,23,25-26H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQJDAVLQVTCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)OC)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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